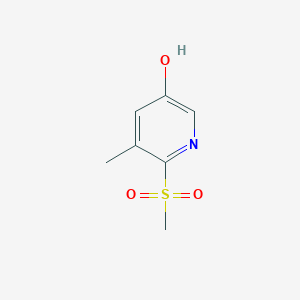
5-Methyl-6-methylsulfonylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-methylsulfonylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a methylsulfonyl group at the 6-position, and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylsulfonylpyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The 5-position of the pyridine ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The 6-position is sulfonylated using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
5-Methyl-6-methylsulfonylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 5-Methyl-6-methylsulfonylpyridin-3-one.
Reduction: 5-Methyl-6-methylsulfanylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
5-Methyl-6-methylsulfonylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Methyl-6-methylsulfonylpyridin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets: Potential targets include kinases, phosphatases, and other enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
5-Methyl-6-methylsulfanylpyridin-3-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
5-Methyl-6-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of a methylsulfonyl group.
5-Methyl-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness
5-Methyl-6-methylsulfonylpyridin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
5-methyl-6-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-6(9)4-8-7(5)12(2,10)11/h3-4,9H,1-2H3 |
InChI 键 |
MPJIGXXYVCVDOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
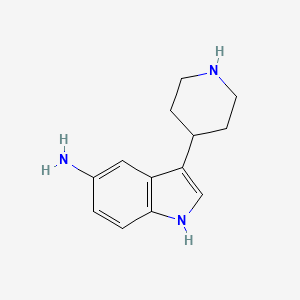
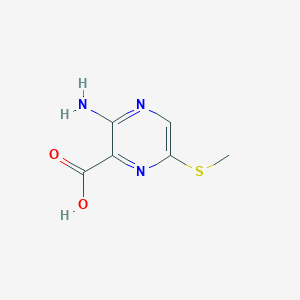
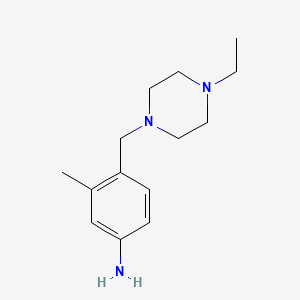
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

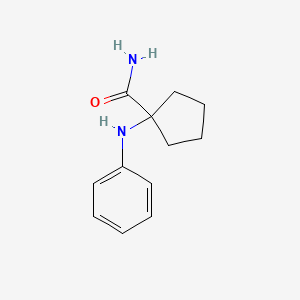
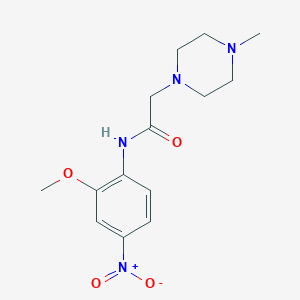
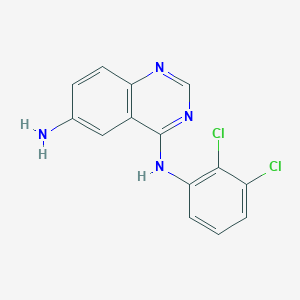
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)
